The synthesis of (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can be approached through several methods, typically involving the following steps:
The detailed parameters such as reaction times, temperatures, and concentrations can vary depending on the specific synthetic route chosen.
The molecular structure of (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide exhibits several key features:
The three-dimensional conformation is significant for its interaction with biological targets, which can be analyzed using computational methods such as molecular modeling.
(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can participate in various chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and catalyst presence—are critical for optimizing yields.
The mechanism of action for (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is primarily related to its interaction with neurotransmitter systems:
Quantitative structure–activity relationship (QSAR) models could be utilized to predict its biological efficacy based on structural modifications.
The physical and chemical properties of (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide include:
These properties are essential for formulation development and assessing pharmacokinetic profiles.
(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has several potential applications:
The stereoselective construction of the (S)-1-methylpyrrolidin-3-yl moiety is critical for the biological activity of the target compound. This chiral heterocycle is typically synthesized via catalytic asymmetric hydrogenation of prochiral enamines or imines, employing chiral transition metal catalysts. Patent WO2018216823A1 details a method using iridium complexes with phosphine-oxazoline ligands to achieve enantiomeric excess (ee) >98% under mild hydrogenation conditions (15–30 bar H₂, 25–40°C) [5]. The stereochemical integrity of the pyrrolidine ring directly influences the compound's spatial orientation during receptor binding, as confirmed by comparative studies showing >10-fold higher dopamine D2 receptor affinity for the (S,S)-isomer versus the (R)-configured analogue [3].
Ring-closure strategies via intramolecular nucleophilic displacement provide alternative access to this stereodefined system. Optically pure 3-aminopyrrolidines are obtained through stereospecific aziridine ring expansion using Lewis acid-mediated catalysis. This method exploits the retention of configuration when (S)-aziridine-2-carboxylates react with allylsilanes, followed by ozonolysis and reductive amination to install the N-methyl group. Key challenges include suppressing epimerization at the C3 position during N-alkylation, mitigated through kinetic control at low temperatures (−78°C) [5].
Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods
Method | Chiral Control Element | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Iridium/Phox Catalyst | 92 | >98 | Near-perfect stereoselectivity |
Aziridine Expansion | (S)-Aziridine Carboxylate | 78 | 95 | Preserves existing chirality |
Enzymatic Resolution | Lipase PS-Chemzyme-102 | 45 | >99 | Upgrades racemate to high ee |
The sterically congested amide linkage between the N-methylpyrrolidine and tert-leucine-derived carboxylate requires specialized coupling methodologies to prevent racemization. Fluorochem’s synthesis employs in situ acid chloride generation from (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid using oxalyl chloride, followed by reaction with the chiral pyrrolidine amine at −40°C [2]. This low-temperature approach minimizes epimerization at the α-stereocenter, achieving diastereomeric purity >99% as verified by chiral HPLC analysis.
Coupling reagent screens identified HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as optimal for direct amidation, yielding 85–92% of the desired product with <0.5% racemization. Critical parameters include:
Table 2: Performance of Amide Coupling Reagents
Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
HATU | CH₂Cl₂ | 25 | 2 | 92 | 0.4 |
EDCI | CH₃CN | 0 | 12 | 76 | 1.8 |
T3P® | THF | −20 | 4 | 85 | 0.9 |
DCC | Toluene | 25 | 24 | 63 | 3.5 |
Process intensification strategies significantly improve the sustainability profile of the target compound’s synthesis. WO2018216823A1 discloses solvent substitution protocols where dichloromethane is replaced with cyclopentyl methyl ether (CPME) for amide bond formation. CPME offers comparable solvation properties with reduced genotoxicity (Ames test negative) and higher boiling point (106°C), enabling reflux reactions without rapid solvent loss [5]. Additionally, CPME/water biphasic systems facilitate efficient product extraction, reducing organic waste by 40% compared to traditional solvent systems.
Catalytic reductive amination replaces stoichiometric metal hydrides for introducing the N-methyl group on the pyrrolidine. Palladium on carbon (5% Pd/C) with ammonium formate in methanol achieves quantitative methylation at 60°C while eliminating borane-related safety hazards. Continuous flow hydrogenation using micro-packed bed reactors further enhances mass transfer, reducing reaction times from 12 hours to 25 minutes [5]. Life cycle assessment confirms a 35% reduction in process mass intensity (PMI) through these innovations.
Table 3: Environmental Metrics for Solvent Systems
Parameter | Dichloromethane | Cyclopentyl Methyl Ether | 2-MeTHF |
---|---|---|---|
PMI (kg/kg API) | 87 | 52 | 58 |
E-Factor | 32 | 19 | 24 |
Carcinogenicity | Category 1B | Not classified | Not classified |
Recycling Efficiency (%) | <30 | 92 | 85 |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3